2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
2-[(2-chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-2-21-16-8-12(10-20)7-15(18)17(16)22-11-14-6-4-3-5-13(14)9-19/h3-8,10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCUPWAICQFVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-6-ethoxyphenol with a suitable formylating agent, such as paraformaldehyde, under acidic conditions to introduce the formyl group.
Nitrile introduction: The phenoxy intermediate is then reacted with a benzonitrile derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and formyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile with two analogous benzonitrile derivatives:
Structural and Functional Group Comparison
Electronic and Reactivity Profiles
- Target Compound: The chloro substituent acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution. The formyl group enables condensation reactions (e.g., Schiff base formation), making it a versatile intermediate in synthesis.
- 2-Fluoro-6-(4-methylphenoxy)benzonitrile : Fluoro substituents are known to enhance bioavailability and block metabolic degradation sites.
- 2-Chloro-6-[4-(morpholinosulfonyl)phenoxy]benzonitrile : The morpholinosulfonyl group improves aqueous solubility due to its polar nature, a critical feature for pharmacokinetics. The chloro and sulfonyl groups synergistically enhance electrophilicity, favoring nucleophilic aromatic substitution reactions.
Methodological Considerations
Structural elucidation of such compounds typically employs X-ray crystallography , with software suites like SHELX (e.g., SHELXL for refinement) enabling precise determination of bond lengths, angles, and conformations . However, the absence of crystallographic data for the target compound in the provided evidence necessitates reliance on analog-based inferences.
Biological Activity
2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile, with the molecular formula C17H14ClNO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its unique structure, featuring a chloro, ethoxy, and formyl group, enhances its interaction with various biological targets.
Chemical Structure and Properties
The compound's structure can be represented by the following SMILES notation: CCOC1=C(C=C(C=C1Cl)C(=O)C)C(C#N)=C2C=CC=CC2=C(C=C1)C=C1. This configuration allows for diverse interactions within biological systems, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The functional groups present in the molecule enhance its binding affinity, potentially leading to the inhibition of critical pathways involved in cancer cell proliferation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that various derivatives of similar compounds exhibited significant inhibitory effects on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. Notably, compounds structurally related to this compound showed stronger activity compared to doxorubicin, a well-known chemotherapeutic agent .
Table 1: In Vitro Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 2a | HCT-116 | 5.4 | More potent |
| 4b | HEP2 | 4.8 | More potent |
| Doxorubicin | HCT-116 | 10 | Reference |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression. In computational docking studies, it demonstrated strong binding affinities for vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), indicating its potential role as a therapeutic agent in targeting angiogenesis and tumor growth .
Case Studies
A recent study synthesized a series of related compounds and tested their biological activities against various cancer cell lines. Among these, derivatives of this compound were shown to possess superior cytotoxic effects when compared to traditional chemotherapeutics. The study utilized MTT assays to quantify cell viability and established structure-activity relationships (SAR) that guide future modifications of the compound for enhanced efficacy .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile?
The synthesis involves sequential functionalization of phenolic precursors. A plausible route begins with 2-chloro-6-ethoxy-4-hydroxybenzaldehyde , which undergoes formylation using DMF/POCl₃ to introduce the aldehyde group. Etherification with 2-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C) forms the phenoxy-methyl bridge. Purification via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol yields >95% purity. Confirmatory techniques include LC-MS for molecular weight validation and ¹H/¹³C NMR for structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- ¹H/¹³C NMR : Assign peaks for the formyl (δ ~10.1 ppm), ethoxy (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂), and nitrile-adjacent aromatic protons.
- FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹) groups.
- X-ray crystallography (if crystals are obtainable): Resolve spatial arrangement using SHELX programs for refinement .
- Stability tests : Monitor degradation under thermal (TGA) and photolytic conditions (UV-Vis spectroscopy) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
The chloro and ethoxy groups exert steric hindrance, while the electron-withdrawing nitrile and formyl groups polarize the aromatic ring. DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) can model electron density distribution and predict reactive sites. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) under varying temperatures quantifies substituent impact. Paradoxically, steric hindrance may not impede reactivity if transition states favor planar geometries, as observed in ortho-substituted benzonitriles .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Dose-response profiling : Compare IC₅₀ values in cell-based assays (e.g., kinase inhibition) versus pharmacokinetic parameters (Cmax, AUC) in rodent models.
- Metabolite screening : Use LC-HRMS to identify active metabolites that may explain discrepancies.
- Receptor docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) can reveal binding mode variations due to conformational flexibility in biological environments .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Pharmacophore modeling : Define essential features (e.g., nitrile as a hydrogen bond acceptor) using Schrödinger Suite.
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., cytochrome P450 isoforms) over 100-ns trajectories in explicit solvent.
- Free energy calculations : Apply MM-GBSA to rank binding affinities, validating with isothermal titration calorimetry (ITC) .
Methodological Considerations
Q. What experimental designs optimize yield in multi-step syntheses?
- DoE (Design of Experiments) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading).
- In-line analytics : Implement ReactIR to monitor intermediate formation in real time.
- Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer, critical for exothermic steps like formylation .
Q. How to analyze regioselectivity in electrophilic substitution reactions on the benzonitrile core?
- Isotopic labeling : Introduce ¹³C at the nitrile group and track positional preferences via 2D NMR (HSQC).
- Competitive experiments : React with equimolar electrophiles (e.g., NO₂⁺, Br⁺) and quantify products via HPLC.
- Hammett plots : Correlate substituent σ values with reaction rates to distinguish electronic vs. steric control .
Data Analysis and Validation
Q. How to address inconsistencies in crystallographic data refinement?
Q. What statistical methods reconcile conflicting bioactivity datasets?
- Meta-analysis : Pool data from independent studies using random-effects models (RevMan software).
- PCA (Principal Component Analysis) : Reduce dimensionality to identify outlier datasets.
- Bayesian inference : Update activity priors based on new evidence (e.g., Stan or PyMC3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
